
1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine is an organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:
Formation of the cyclopentyloxyphenyl intermediate: This can be achieved by reacting cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl compound.
Introduction of the 2-methylpropylamine group: The cyclopentyloxyphenyl intermediate is then reacted with 2-methylpropylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halides or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
相似化合物的比较
Similar Compounds
- 1-(3-Cyclopentyloxyphenyl)butylamine
- 1-(3-Cyclopentyloxyphenyl)propylamine
Uniqueness
1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
1-(3-cyclopentyloxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-11(2)15(16)12-6-5-9-14(10-12)17-13-7-3-4-8-13/h5-6,9-11,13,15H,3-4,7-8,16H2,1-2H3 |
InChI 键 |
LNLVLYIPTVELGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC(=CC=C1)OC2CCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


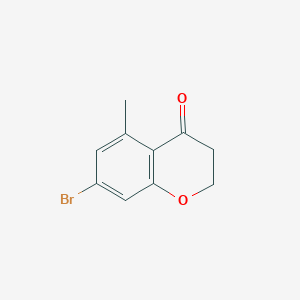
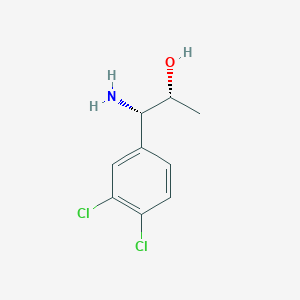
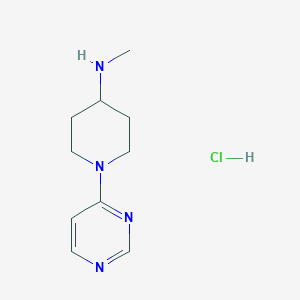
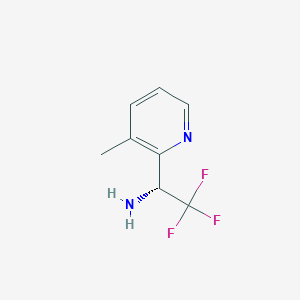
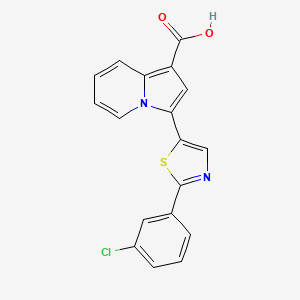
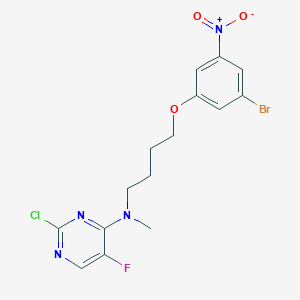
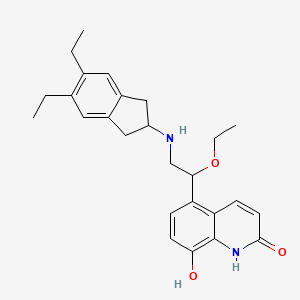
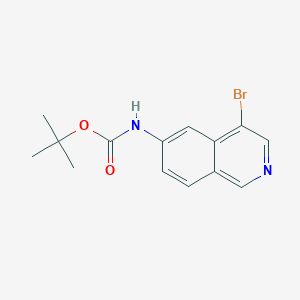
![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
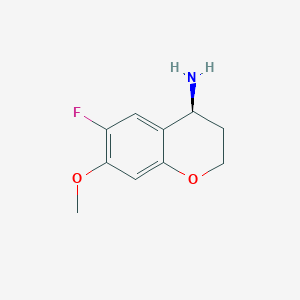
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
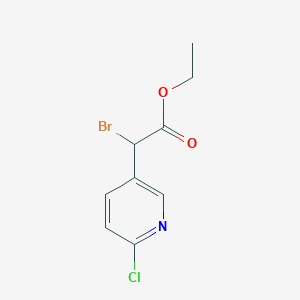
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

